molecular formula C9H12N2O3 B13110938 Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13110938
M. Wt: 196.20 g/mol
InChI Key: IEUXWHCIVVTKTB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols. Substitution reactions can yield halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an MMP inhibitor, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix components. This inhibition can help in the treatment of diseases such as cancer and arthritis . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the dimethyl substitution on the pyrimidine ring can enhance its stability and make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 1,2-dimethyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-10-6(2)11(3)8(7)12/h5H,4H2,1-3H3

InChI Key

IEUXWHCIVVTKTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N(C1=O)C)C

Origin of Product

United States

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